

# physicochemical properties of 4-Bromopyridazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromopyridazine

Cat. No.: B057311

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromopyridazine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromopyridazine** (CAS No. 115514-66-4) is a halogenated heterocyclic compound that has garnered interest as a key intermediate in medicinal chemistry and pharmaceutical development.<sup>[1]</sup> Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, combined with a reactive bromine substituent, makes it a versatile building block for constructing more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis, process development, and drug design. This guide provides a comprehensive overview of **4-Bromopyridazine**, synthesizing available data with expert insights into its molecular characteristics, synthesis, and handling.

## Molecular Structure and Core Properties

The foundational attributes of a chemical entity dictate its behavior in both chemical and biological systems. The arrangement of atoms and electrons in **4-Bromopyridazine** gives rise to its unique set of properties.

The structure consists of a pyridazine ring brominated at the C4 position. The two nitrogen atoms significantly influence the electron density of the ring, making it electron-deficient. This

electronic nature is a key determinant of its reactivity, particularly in nucleophilic substitution reactions.

Figure 1: Chemical Structure of **4-Bromopyridazine**.

## Summary of Physicochemical Data

The following table summarizes key computed and experimental properties of **4-Bromopyridazine**. It is critical to note that many publicly available physical properties for this specific isomer are predicted values derived from computational models.<sup>[1][2]</sup>

Property	Value	Source
CAS Number	115514-66-4	<sup>[1][2]</sup>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> BrN <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	158.98 g/mol	<sup>[1][2]</sup>
Monoisotopic Mass	157.94796 Da	<sup>[1][2]</sup>
Boiling Point	270.0 ± 13.0 °C (Predicted)	<sup>[1]</sup>
Density	1.726 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[1]</sup>
Flash Point	117.1 ± 19.8 °C (Predicted)	<sup>[1]</sup>
XLogP3	0.8	<sup>[2]</sup>
Topological Polar Surface Area	25.8 Å <sup>2</sup>	<sup>[1][2]</sup>
Hydrogen Bond Acceptor Count	2	<sup>[2]</sup>
Hydrogen Bond Donor Count	0	<sup>[2]</sup>

## Spectral and Analytical Characterization

While specific, verified spectra for **4-Bromopyridazine** are not widely published, its structure allows for the prediction of key analytical signatures. A robust analytical workflow is essential for confirming the identity and purity of this intermediate in a research or manufacturing setting.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these protons would be deshielded, appearing at a relatively high chemical shift (downfield). The coupling patterns (splitting) would be complex, dictated by their ortho, meta, and para relationships to each other.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should exhibit four signals for the four unique carbon atoms in the molecule. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals would appear in the aromatic region, with their chemical shifts influenced by their proximity to the nitrogen atoms.

## Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI-MS), the molecular ion peak ( $\text{M}^+$ ) would be a prominent feature. A critical diagnostic tool for this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity, one at  $\text{M}^+$  and another at  $[\text{M}+2]^+$ , which is a definitive signature for a monobrominated compound.

## Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above  $3000\text{ cm}^{-1}$ . The C=C and C=N stretching vibrations within the heteroaromatic ring would appear in the  $1400\text{--}1600\text{ cm}^{-1}$  region. The C-Br stretching vibration typically appears in the lower frequency (fingerprint) region, generally between  $500$  and  $600\text{ cm}^{-1}$ .

## Synthesis and Manufacturing

The synthesis of **4-Bromopyridazine** is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. An industrial preparation method has been described, starting from the readily available 3,6-dichloropyridazine.<sup>[3]</sup>

## Industrial Synthesis Workflow

The patented method involves a four-step sequence designed for scalability.[3] The causality behind this pathway is the strategic manipulation of substituent groups to direct the final bromination to the desired C4 position, a position not easily accessible via direct bromination of the parent pyridazine.

Figure 2: Industrial Synthesis Pathway for **4-Bromopyridazine**.

## Experimental Protocol: Final Bromination Step

This protocol is adapted from the methodology described in the patent literature for the conversion of 4-hydroxypyridazine to the final product.[3] This self-validating system relies on the complete consumption of the starting material, which can be monitored by Thin Layer Chromatography (TLC), and purification via chromatography and recrystallization to ensure high purity.

Objective: To synthesize **4-Bromopyridazine** from 4-hydroxypyridazine.

Materials:

- 4-Hydroxypyridazine
- Phosphorus oxybromide ( $\text{POBr}_3$ )
- Ice water
- Concentrated ammonia solution (25%)
- Chloroform ( $\text{CHCl}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Petroleum ether
- Cyclohexane
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and temperature control, add 4-hydroxypyridazine (e.g., 0.4 kg) to phosphorus oxybromide (e.g., 2.5 kg).
- **Heating:** Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours. The use of a high temperature is necessary to drive the conversion of the hydroxyl group to the bromide.
- **Work-up - Quenching:** After cooling, concentrate the reaction solution under reduced pressure at 60°C to remove excess POBr<sub>3</sub>. Carefully and slowly add ice water dropwise to the residue to quench any remaining phosphorus oxybromide. This is a highly exothermic reaction and requires stringent temperature control.
- **Neutralization:** Adjust the pH of the aqueous solution to 8.0 by adding concentrated ammonia solution. This step neutralizes the acidic environment and ensures the product is in its free base form for extraction.
- **Extraction:** Extract the product from the aqueous layer using chloroform. The organic phase, containing the **4-Bromopyridazine**, is collected.
- **Drying and Filtration:** Dry the combined organic phase over anhydrous magnesium sulfate to remove residual water. Filter the drying agent.
- **Purification:** a. Evaporate the chloroform from the filtrate under reduced pressure. b. Purify the crude product using silica gel column chromatography, eluting with petroleum ether. c. Perform vacuum distillation on the collected effluent, followed by recrystallization from cyclohexane to obtain the final product as a light yellow powder.[3]

## Applications in Drug Development

As a pharmaceutical intermediate, **4-Bromopyridazine** is a valuable building block for creating lead compounds in drug discovery.[1] The bromine atom serves as a versatile handle for introducing further molecular complexity, primarily through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.

The hydrobromide salt of **4-Bromopyridazine** has been specifically noted for its use in the preparation of  $\gamma$ -secretase modulators, a class of molecules investigated for the treatment of Alzheimer's disease.[4]

## Safety, Handling, and Storage

Proper handling of **4-Bromopyridazine** is essential to ensure laboratory safety. Based on available safety data sheets, the compound should be handled with care.

- Hazard Identification: The compound is classified as an irritant.[2]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]
- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid Measures:
  - Skin Contact: Wash off with soap and plenty of water.
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
  - Inhalation: Move the person into fresh air.
  - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[6]

## References

- Google Patents. (n.d.). CN102924386B - Industrial preparation method of **4-bromopyridazine**.
- PubChem. (n.d.). **4-Bromopyridazine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. echemi.com [echemi.com]
- 2. 4-Bromopyridazine | C<sub>4</sub>H<sub>3</sub>BrN<sub>2</sub> | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102924386B - Industrial preparation method of 4-bromopyridazine - Google Patents [patents.google.com]
- 4. 4-BroMopyridazine HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- To cite this document: BenchChem. [physicochemical properties of 4-Bromopyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057311#physicochemical-properties-of-4-bromopyridazine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)